Deferasirox acyl-beta-D-glucuronide

描述

BenchChem offers high-quality Deferasirox acyl-beta-D-glucuronide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Deferasirox acyl-beta-D-glucuronide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

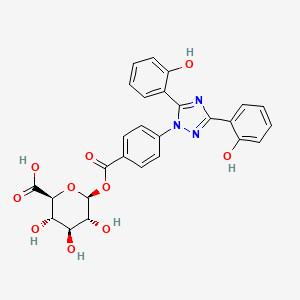

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[4-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23N3O10/c31-17-7-3-1-5-15(17)23-28-24(16-6-2-4-8-18(16)32)30(29-23)14-11-9-13(10-12-14)26(38)40-27-21(35)19(33)20(34)22(39-27)25(36)37/h1-12,19-22,27,31-35H,(H,36,37)/t19-,20-,21+,22-,27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSCGZJLIVXVFPM-AWZWVWSRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=C(C=C4)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=C(C=C4)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N3O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747432 |

Source

|

| Record name | 1-O-{4-[(3E,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl]benzoyl}-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

549.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233196-91-2 |

Source

|

| Record name | Deferasirox acyl-beta-D-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1233196912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-O-{4-[(3E,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl]benzoyl}-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEFERASIROX ACYL-.BETA.-D-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/904IZ54WYX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Discovery and Synthesis of Deferasirox Acyl-β-D-glucuronide

Abstract

Deferasirox, an essential oral iron chelator, undergoes extensive phase II metabolism, primarily forming glucuronide conjugates. Among these, Deferasirox Acyl-β-D-glucuronide (Metabolite M3) represents a significant metabolic pathway. Understanding its formation, characteristics, and synthesis is critical for comprehensive pharmacokinetic profiling, drug safety assessment, and meeting regulatory requirements. This guide provides an in-depth technical overview of the discovery, identification, and synthetic strategies for Deferasirox Acyl-β-D-glucuronide, offering field-proven insights for drug development professionals.

Introduction: Deferasirox and the Imperative of Metabolic Profiling

Deferasirox is a tridentate oral iron chelator approved for the treatment of chronic iron overload resulting from long-term blood transfusions in patients with conditions like β-thalassemia and other chronic anemias.[1][2][3] Its mechanism involves binding to ferric iron (Fe³⁺), forming a stable complex that is subsequently eliminated from the body, primarily via the feces.[4][5][6]

The clinical efficacy and safety profile of any xenobiotic are intrinsically linked to its metabolic fate. For Deferasirox, the primary route of metabolism is not phase I oxidation but direct phase II conjugation, specifically glucuronidation.[1][3][4][5] This process, catalyzed by UDP-glucuronosyltransferases (UGTs), converts the parent drug into more polar, water-soluble metabolites to facilitate its excretion. While this is a detoxification pathway, certain classes of metabolites, such as acyl glucuronides, are known to be potentially reactive and require careful characterization. This guide focuses on the principal acyl glucuronide metabolite of Deferasirox, a key component in its disposition.

The Metabolic Landscape of Deferasirox

The biotransformation of Deferasirox is dominated by glucuronidation, with oxidative metabolism playing a minor role (~8% of the dose).[1][2][4] The key enzymes responsible for this conjugation are UGT1A1 and, to a lesser degree, UGT1A3.[3][4][5] Deferasirox presents two primary sites for glucuronidation: the phenolic hydroxyl groups and the carboxylic acid group.

This leads to the formation of two major glucuronide metabolites:

-

Metabolite M6 (2-O-glucuronide): Formed by conjugation at one of the phenolic hydroxyl groups.

-

Metabolite M3 (Acyl-β-D-glucuronide): Formed by esterification of the carboxylic acid group with glucuronic acid.[1][2][6]

Once formed in the liver, these metabolites are actively transported into the bile for fecal elimination, a process mediated by transporters such as the Multidrug Resistance-Associated Protein 2 (MRP2).[3][5]

Caption: Metabolic pathway of Deferasirox in humans.

Discovery and Identification of the Acyl Glucuronide Metabolite

The discovery of Deferasirox Acyl-β-D-glucuronide (M3) followed a classic drug metabolism and disposition (ADME) study design, essential for elucidating the fate of a new chemical entity.

Causality Behind the Experimental Design: The use of radiolabeled compounds, specifically with Carbon-14 ([¹⁴C]), is the gold standard for quantitative ADME studies. It allows for a complete mass balance assessment, ensuring that all drug-related material is tracked, regardless of its metabolic form.

Experimental Workflow: A Self-Validating System

A robust protocol for metabolite identification involves a multi-step, orthogonal approach where each step confirms the findings of the previous one.

-

Dosing and Sample Collection:

-

Protocol: Human subjects or preclinical species (e.g., rats) are administered a single oral dose of [¹⁴C]Deferasirox.[1][2][6]

-

Rationale: Oral administration mimics the clinical route. Steady-state studies, where the drug is given for several days before the radiolabeled dose, provide a more clinically relevant metabolic profile.[1][2]

-

Collection: Plasma, urine, and feces are collected over a period of up to 7 days to capture the full excretion profile.[1][6][7]

-

-

Metabolite Profiling and Separation:

-

Protocol: Extracts from biological matrices are analyzed using High-Performance Liquid Chromatography (HPLC) coupled with a radiodetector.[6][8]

-

Rationale: This step separates the parent drug from its various metabolites based on polarity. The radiodetector generates a chromatogram where peaks correspond to all drug-related components, allowing for quantification of each metabolite relative to the total radioactivity.

-

-

Structural Elucidation:

-

Protocol: The HPLC system is coupled to a tandem mass spectrometer (LC-MS/MS). Fractions corresponding to major peaks from the radiochromatogram are collected for Nuclear Magnetic Resonance (NMR) spectroscopy.[6][8]

-

Rationale:

-

LC-MS/MS provides the molecular weight of the metabolite and its fragmentation pattern. For M3, this would show a mass increase of 176 Da (the mass of glucuronic acid minus H₂O) compared to the parent drug.

-

NMR provides definitive structural confirmation, identifying the exact site of conjugation. For an acyl glucuronide, characteristic shifts in the signals of the carboxylic acid and the anomeric proton of the glucuronyl moiety are observed.[8]

-

-

-

Enzymatic Confirmation:

-

Protocol: Bile samples containing metabolites are incubated with β-glucuronidase.

-

Rationale: This enzyme specifically cleaves glucuronide bonds. The disappearance of the M3 peak in the HPLC chromatogram, with a concurrent increase in the parent Deferasirox peak, provides conclusive evidence that the metabolite is a glucuronide conjugate.[6]

-

Caption: Workflow for the discovery and identification of metabolites.

Synthesis of Deferasirox Acyl-β-D-glucuronide

The synthesis of drug metabolites is a critical step in drug development. It provides authenticated reference standards necessary for quantitative bioanalysis and allows for in-vitro safety and pharmacological testing of the metabolite itself, in line with regulatory guidance such as the FDA's "Metabolites in Safety Testing" (MIST).[9]

A. Biotransformation: The Nature-Mimicking Approach

Biotransformation utilizes biological systems to perform the desired chemical reaction. This method is often preferred for its high regioselectivity, mirroring the in-vivo metabolic process.

Methodology: Microbial Biotransformation Screen

-

Principle: Many microorganisms possess enzymes analogous to human UGTs. Screening a diverse panel of microbes can identify strains capable of producing the target glucuronide.[10]

-

Step 1: Screening: Deferasirox is introduced as a substrate to cultures of a diverse panel of bacteria and fungi.

-

Step 2: Analysis: After an incubation period, the culture broths are extracted and analyzed by LC-MS to detect the formation of the desired product (mass of Deferasirox + 176 Da).

-

Step 3: Optimization: For positive hits, culture conditions (media composition, pH, incubation time) are optimized to maximize the yield of the acyl glucuronide.

-

Step 4: Scale-Up and Purification: The best-performing microbial reaction is scaled up in a fermenter (e.g., 10L scale).[10] The product is then extracted and purified from the culture broth using chromatographic techniques (e.g., preparative HPLC) to yield the pure metabolite.

Alternative Biotransformation Methods:

-

Mammalian Liver Fractions: Using S9 fractions or microsomes from human liver provides the native enzymatic machinery but can be difficult to scale.[9][10]

-

Recombinant Enzymes: Co-expressing a specific human UGT (like UGT1A1) and UDP-glucose-6-dehydrogenase in a host system like yeast can create a cellular factory for producing the metabolite.[11]

B. Chemical Synthesis: The Scalable Approach

Chemical synthesis offers the advantage of producing large, gram-scale quantities of the metabolite, which is often unachievable through biotransformation.[10][12] The synthesis of an acyl glucuronide is essentially an esterification reaction between the drug's carboxylic acid and the C1-hydroxyl group of glucuronic acid.

General Synthetic Workflow:

-

Preparation of the Glucuronyl Donor:

-

Protocol: Commercially available glucuronic acid is first protected. The carboxylic acid is typically converted to a methyl ester, and the hydroxyl groups are acetylated. The anomeric (C1) position is then activated, commonly by converting it to a bromide (a glycosyl bromide) or a trichloroacetimidate.

-

Rationale: Protection of the hydroxyl groups prevents unwanted side reactions. Activation of the anomeric carbon is necessary to make it a good electrophile for the coupling reaction.

-

-

Glycosidic Coupling Reaction:

-

Protocol: Deferasirox (the aglycone) is reacted with the activated and protected glucuronyl donor in an inert solvent. The reaction is promoted by a catalyst. For a glycosyl bromide donor, a silver or mercury salt is often used. For a trichloroacetimidate donor, a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) is effective.

-

Rationale: This is the key bond-forming step, creating the ester linkage at the anomeric center to form the protected Deferasirox acyl glucuronide.

-

-

Deprotection:

-

Protocol: The protecting groups are removed in a final step. The acetyl groups on the hydroxyls are typically removed under basic conditions (e.g., with sodium methoxide in methanol), and the methyl ester of the glucuronyl moiety is saponified (hydrolyzed) with a base like lithium hydroxide.

-

Rationale: This unmasks the polar functional groups, yielding the final target molecule, Deferasirox Acyl-β-D-glucuronide. The product is then purified by preparative HPLC.

-

Caption: General workflow for chemical synthesis of an acyl glucuronide.

Analytical Characterization and Quantification

With the synthesized metabolite in hand as a reference standard, a validated analytical method can be developed for its quantification in biological samples.

Method of Choice: LC-MS/MS High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the industry standard for its superior sensitivity and selectivity.[13][14]

Typical Protocol Outline:

-

Sample Preparation: Plasma samples are subjected to protein precipitation by adding a solvent like acetonitrile, followed by centrifugation to remove the precipitate.[13]

-

Chromatography: The supernatant is injected onto a reverse-phase HPLC column (e.g., C18). A gradient elution program using a mixture of an aqueous buffer and an organic solvent separates the metabolite from other endogenous components.[13][15]

-

Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. It is set to monitor a specific precursor-to-product ion transition unique to Deferasirox Acyl-β-D-glucuronide, ensuring high selectivity.

-

Quantification: A calibration curve is generated by spiking known concentrations of the synthesized reference standard into a blank biological matrix. The concentration of the metabolite in unknown samples is determined by comparing its peak area to this calibration curve.

| Parameter | Typical Condition | Rationale |

| Chromatography Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, <3 µm) | Provides good retention and separation for moderately polar molecules. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acidifies the mobile phase to improve peak shape and ionization efficiency. |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Strong organic solvent for eluting the analyte. |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | Acyl glucuronides readily form [M-H]⁻ ions. |

| MS/MS Transition (MRM) | Precursor Ion (Q1): m/z 548.5 ([M-H]⁻) | Corresponds to the molecular weight of the metabolite. |

| Product Ion (Q3): e.g., m/z 372.1 or 113.1 | A characteristic fragment ion formed after collision-induced dissociation. | |

| Table 1: Example LC-MS/MS parameters for the quantification of Deferasirox Acyl-β-D-glucuronide. |

Conclusion and Future Perspectives

The discovery and synthesis of Deferasirox Acyl-β-D-glucuronide are textbook examples of the essential metabolite characterization workstream in modern drug development. The identification of this M3 metabolite through rigorous ADME studies confirmed glucuronidation as the principal clearance pathway for Deferasirox. The subsequent development of robust synthetic routes, both biological and chemical, provides the critical tools—authenticated reference standards—needed for precise pharmacokinetic analysis and safety assessment.

Future work in this area will likely focus on the impact of pharmacogenomics. It is well-established that genetic polymorphisms in the UGT1A1 enzyme can significantly alter the metabolic rate of its substrates.[3][5][16][17] Investigating how these genetic variations affect the formation of Deferasirox Acyl-β-D-glucuronide could help explain inter-individual variability in drug exposure and response, paving the way for personalized dosing strategies to optimize both efficacy and safety.[18][19]

References

-

Schematic chemical structures of deferasirox and its metabolites and identified metabolic pathways in human. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Waldmeier, F., et al. (2010). Pharmacokinetics, Metabolism, and Disposition of Deferasirox in Beta-Thalassemic Patients With Transfusion-Dependent Iron Overload Who Are at Pharmacokinetic Steady State. Drug Metabolism and Disposition, 38(5), 808-816. Retrieved February 13, 2026, from [Link]

-

Pharmacokinetics, Metabolism, and Disposition of Deferasirox in -Thalassemic Patients with Transfusion-Dependent Iron Overload Who Are at Pharmacokinetic Steady State. (2015). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Glucuronide synthesis. (n.d.). Hypha Discovery. Retrieved February 13, 2026, from [Link]

-

Rowe, A., et al. (2013). Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides. Natural Product Reports, 30(7), 933-969. Retrieved February 13, 2026, from [Link]

-

Bruin, G. J., et al. (2008). Pharmacokinetics, Distribution, Metabolism, and Excretion of Deferasirox and Its Iron Complex in Rats. Drug Metabolism and Disposition, 36(12), 2523-2538. Retrieved February 13, 2026, from [Link]

-

Bruin, G., et al. (2008). Pharmacokinetics, Distribution, Metabolism, and Excretion of Deferasirox and its Iron Complex in Rats. OAK Open Access Archive. Retrieved February 13, 2026, from [Link]

-

Gram Scale Synthesis of the Glucuronide Metabolite of ABT-724. (2007). The Journal of Organic Chemistry, 72(25), 9782-9785. Retrieved February 13, 2026, from [Link]

-

Pharmacokinetics, Distribution, Metabolism, and Excretion of Deferasirox and Its Iron Complex in Rats. (2015). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Late-stage Synthesis of N-glucuronide Metabolites. (n.d.). Hypha Discovery. Retrieved February 13, 2026, from [Link]

-

Ishii, Y., et al. (2016). Biosynthesis of Drug Glucuronide Metabolites in the Budding Yeast Saccharomyces cerevisiae. Molecular Pharmaceutics, 13(7), 2295-2302. Retrieved February 13, 2026, from [Link]

-

Deferasirox pharmacogenetic influence on pharmacokinetic, efficacy and toxicity in a cohort of pediatric patients. (2017). ClinPGx. Retrieved February 13, 2026, from [Link]

-

Chirnomas, D., et al. (2015). Deferasirox pharmacokinetics in patients with adequate versus inadequate response. Blood, 125(2), 360-367. Retrieved February 13, 2026, from [Link]

-

García-Fariña, B., et al. (2024). Case report: Acute liver failure during deferasirox therapy and the potential role of pharmacogenetics. Frontiers in Pharmacology, 15. Retrieved February 13, 2026, from [Link]

-

Lee, J. W., et al. (2013). Pharmacogenetic Study of Deferasirox, an Iron Chelating Agent. PLoS ONE, 8(5), e64233. Retrieved February 13, 2026, from [Link]

-

Cusato, J., et al. (2016). Role of pharmacogenetics on deferasirox AUC and efficacy. Pharmacogenomics, 17(11), 1201-1210. Retrieved February 13, 2026, from [Link]

-

Le-Gourrierec, M., et al. (2008). A method to measure deferasirox in plasma using HPLC coupled with MS/MS detection and its potential application. Therapeutic Drug Monitoring, 30(4), 514-518. Retrieved February 13, 2026, from [Link]

-

Dried blood spot analysis of an iron chelator - Deferasirox and its potential application to therapeutic drug monitoring. (2018). ResearchGate. Retrieved February 13, 2026, from [Link]

- Method for detecting related impurities in deferasirox granules. (2022). Google Patents.

-

Karpova, D. V., et al. (2022). Development and Validation of a Method for Determining Deferasirox in Human Blood Plasma by HPLC-UV. Drug Development & Registration, 11(2), 79-88. Retrieved February 13, 2026, from [Link]

-

LC Determination of Deferasirox in Pharmaceutical Formulation. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved February 13, 2026, from [Link]

Sources

- 1. Pharmacokinetics, metabolism, and disposition of deferasirox in beta-thalassemic patients with transfusion-dependent iron overload who are at pharmacokinetic steady state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Genetic polymorphisms influencing deferasirox pharmacokinetics, efficacy, and adverse drug reactions: a systematic review and meta-analysis [frontiersin.org]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetics, Distribution, Metabolism, and Excretion of Deferasirox and its Iron Complex in Rats - OAK Open Access Archive [oak.novartis.com]

- 9. hyphadiscovery.com [hyphadiscovery.com]

- 10. hyphadiscovery.com [hyphadiscovery.com]

- 11. Biosynthesis of Drug Glucuronide Metabolites in the Budding Yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A method to measure deferasirox in plasma using HPLC coupled with MS/MS detection and its potential application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Development and Validation of a Method for Determining Deferasirox in Human Blood Plasma by HPLC-UV | Karpova | Drug development & registration [pharmjournal.ru]

- 16. ClinPGx [clinpgx.org]

- 17. Pharmacogenetic Study of Deferasirox, an Iron Chelating Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Deferasirox pharmacokinetics in patients with adequate versus inadequate response - PMC [pmc.ncbi.nlm.nih.gov]

- 19. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

A Technical Guide to the Formation of Deferasirox Acyl-β-D-glucuronide in Humans

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Deferasirox, an oral iron chelator, is a critical therapeutic agent for managing chronic iron overload. Its clinical efficacy and safety profile are intrinsically linked to its metabolic fate. The predominant metabolic pathway for deferasirox in humans is glucuronidation, a Phase II biotransformation process that facilitates its elimination. This technical guide provides an in-depth exploration of the formation of Deferasirox acyl-β-D-glucuronide (M3), the principal acyl glucuronide metabolite. We will dissect the enzymatic machinery responsible, detail the pharmacokinetic consequences, and present validated experimental protocols for the in-vitro characterization of this pathway, grounding our discussion in established scientific literature and regulatory expectations.

Introduction: The Metabolic Imperative of Deferasirox

Deferasirox is a tridentate ligand with high affinity and specificity for ferric iron, approved for treating iron overload in patients with transfusion-dependent anemias and non-transfusion-dependent thalassemia syndromes.[1] Its disposition in the body is governed primarily by metabolic clearance rather than direct renal excretion.[2] Understanding the specifics of this metabolism is paramount for several reasons:

-

Predicting Pharmacokinetic Variability: Inter-individual differences in metabolic enzyme activity can lead to significant variations in drug exposure and response.

-

Assessing Drug-Drug Interaction (DDI) Risk: Co-administered drugs can inhibit or induce the enzymes responsible for deferasirox metabolism, altering its plasma concentrations and potentially leading to toxicity or reduced efficacy.[3][4]

-

Informing Dosing Regimens: A clear metabolic profile is essential for establishing optimal dosing in diverse patient populations, including those with hepatic impairment.[3]

This guide focuses on the central pathway of deferasirox metabolism: the formation of its acyl glucuronide, a process critical to its clearance.

The Core Pathway: Glucuronidation of Deferasirox

Glucuronidation is the primary metabolic route for deferasirox, with oxidative metabolism by Cytochrome P450 (CYP) enzymes playing only a minor role (approximately 8%).[4][5][6] The process involves the covalent linkage of glucuronic acid from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to the deferasirox molecule.[7] This reaction increases the water solubility of the drug, preparing it for excretion.

Deferasirox possesses two key functional groups susceptible to glucuronidation: a carboxylic acid group and a phenolic hydroxyl group. This leads to the formation of two major glucuronide metabolites:

-

M3 (Acyl-β-D-glucuronide): Formed by the conjugation of glucuronic acid to the carboxylic acid moiety of deferasirox.[8][9][10] This is the focus of our guide.

-

M6 (2-O-phenolic glucuronide): Formed by conjugation at the phenolic hydroxyl group.[8][9][10]

The formation of the acyl glucuronide (M3) is a significant step in the drug's metabolic cascade.[11]

Key Enzymology: The Role of UGT1A1 and UGT1A3

The biotransformation of deferasirox into its glucuronide metabolites is catalyzed by specific isoforms of the UDP-glucuronosyltransferase (UGT) enzyme superfamily.[12][13] In vitro studies using human liver microsomes and recombinant human UGTs have definitively identified the key players.

-

UGT1A1: This is the principal enzyme responsible for the glucuronidation of deferasirox.[5][14][15] UGT1A1 is a highly important hepatic enzyme that metabolizes a wide range of endogenous compounds (e.g., bilirubin) and xenobiotics.[12][13]

-

UGT1A3: This isoform contributes to deferasirox glucuronidation to a lesser extent than UGT1A1.[5][6][14]

The dominant role of these two enzymes makes them critical subjects of investigation during drug development, particularly concerning genetic polymorphisms (e.g., UGT1A1*28) which can alter enzyme expression and function, thereby impacting drug clearance.[12][14]

| Enzyme | Family/Subfamily | Primary Role in Deferasirox Metabolism | Relative Contribution |

| UGT1A1 | UGT1A | Catalyzes the formation of both acyl (M3) and phenolic (M6) glucuronides. | Major [14][15] |

| UGT1A3 | UGT1A | Contributes to the formation of glucuronide metabolites. | Minor [5][14] |

| CYP1A/2D6 | Cytochrome P450 | Catalyzes minor oxidative (hydroxylation) pathways. | Minor (~8%) [5][8] |

Pharmacokinetic Implications of Glucuronidation

The conversion of deferasirox to its acyl glucuronide is a critical determinant of its pharmacokinetic profile.

-

Elimination: The resulting glucuronides are more hydrophilic and are actively transported from hepatocytes into the bile, primarily by the transporter protein MRP2 (Multidrug Resistance-Associated Protein 2).[14][15] This facilitates elimination predominantly through the feces (approx. 84% of the dose).[8][9]

-

Enterohepatic Recirculation: A notable feature of deferasirox disposition is enterohepatic recycling.[16][17] After biliary excretion into the intestine, the glucuronide conjugates can be cleaved by gut bacteria (deconjugation), releasing the parent deferasirox, which can then be reabsorbed into circulation.[4][16] This process can prolong the drug's half-life. The co-administration of cholestyramine, a bile acid sequestrant that binds deferasirox and its conjugates, was shown to decrease deferasirox exposure by 45% by interrupting this recycling.[4][16]

In Vitro Characterization: A Methodological Guide

To comply with regulatory guidelines from agencies like the FDA and EMA, it is essential to characterize the metabolic pathways of a new drug entity.[18][19][20][21] The following protocols describe a self-validating system to investigate the formation of Deferasirox acyl-β-D-glucuronide.

Protocol 1: Reaction Phenotyping using Recombinant UGTs

Objective: To determine the specific UGT isoforms responsible for the formation of Deferasirox acyl-β-D-glucuronide. This approach offers high specificity by testing each enzyme individually.[22]

Materials:

-

Deferasirox

-

Recombinant human UGT isoforms (e.g., UGT1A1, UGT1A3, UGT1A4, UGT1A9, UGT2B7 Supersomes™)[23]

-

UDPGA (cofactor)

-

Tris-HCl buffer (pH 7.5)

-

Magnesium Chloride (MgCl₂)

-

Alamethicin (pore-forming agent to overcome latency)[24]

-

Acetonitrile (for reaction termination)

-

LC-MS/MS system

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of Deferasirox in a suitable organic solvent (e.g., DMSO).

-

Prepare a reaction buffer containing 100 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, and 10 µg/mL alamethicin.[24]

-

Prepare a cofactor solution of UDPGA in water.

-

-

Incubation Setup (in duplicate):

-

In a microcentrifuge tube, combine the reaction buffer and the specific recombinant UGT enzyme (e.g., 0.025 mg/mL final protein concentration).[24]

-

Add the Deferasirox stock solution to achieve the desired final substrate concentration (e.g., 1-100 µM).

-

Include a negative control incubation without UDPGA to ensure cofactor-dependent metabolism.

-

-

Reaction Initiation and Incubation:

-

Pre-incubate the mixture at 37°C for 3-5 minutes to equilibrate the temperature.

-

Initiate the reaction by adding the UDPGA solution (e.g., 2 mM final concentration).

-

Incubate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range for product formation.

-

-

Reaction Termination:

-

Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

-

Vortex and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate the protein.

-

-

Analysis:

-

Transfer the supernatant to an HPLC vial.

-

Analyze the sample using a validated LC-MS/MS method to detect and quantify the formation of Deferasirox acyl-β-D-glucuronide (M3).

-

-

Data Interpretation:

-

Compare the rate of M3 formation across all tested UGT isoforms. A significantly higher rate of formation in the presence of UGT1A1 and UGT1A3 compared to other isoforms confirms their role in the pathway.

-

Protocol 2: Deferasirox Glucuronidation in Human Liver Microsomes (HLM)

Objective: To characterize the formation of Deferasirox acyl-β-D-glucuronide in a more complex, physiologically relevant in vitro system that contains a mixture of metabolizing enzymes.

Materials:

-

Pooled Human Liver Microsomes (HLM)

-

All other reagents as listed in Protocol 1.

Methodology:

-

Preparation and Incubation:

-

Follow the same reagent preparation steps as in Protocol 1.

-

The incubation setup is similar, but replace the recombinant enzyme with HLM (e.g., 0.25 mg/mL final protein concentration).

-

-

Reaction Kinetics (Optional but Recommended):

-

To determine enzyme kinetic parameters (Kₘ and Vₘₐₓ), perform incubations across a range of Deferasirox concentrations (e.g., 0.5 µM to 200 µM).

-

Ensure incubation time and protein concentration are optimized to maintain linearity.

-

-

Reaction Termination and Analysis:

-

Follow the same termination and LC-MS/MS analysis steps as described in Protocol 1.

-

-

Data Interpretation:

-

The detection of Deferasirox acyl-β-D-glucuronide confirms that the pathway is active in the human liver.

-

The kinetic data can be fitted to the Michaelis-Menten equation to provide quantitative estimates of the enzyme's affinity and catalytic rate for the reaction in a native environment.

-

Regulatory and Drug Development Context

Regulatory agencies like the FDA and EMA provide clear guidance on the necessity of conducting in vitro and in vivo metabolism and interaction studies.[19][25][26] Characterizing the Deferasirox glucuronidation pathway is not merely an academic exercise; it is a regulatory requirement. The data generated from the protocols described above are used to:

-

Identify Key Clearance Pathways: If a metabolic pathway accounts for ≥25% of a drug's elimination, it is considered significant and warrants further investigation for potential DDIs.[21][22]

-

Predict Clinical DDIs: Knowing that UGT1A1 is the primary metabolizing enzyme allows developers to predict interactions with known potent UGT1A1 inhibitors or inducers (e.g., rifampicin, atazanavir).[3][4]

-

Support Labeling Information: The findings from these studies directly inform the drug's label, providing crucial guidance to clinicians on safe co-administration with other medications.[19]

Conclusion

The formation of Deferasirox acyl-β-D-glucuronide is the cornerstone of deferasirox metabolism and elimination in humans. This pathway is predominantly catalyzed by the UGT1A1 enzyme, with a minor contribution from UGT1A3. A thorough understanding and in-vitro characterization of this process, using robust and validated methodologies as outlined in this guide, are essential for predicting pharmacokinetic behavior, managing drug-drug interactions, and ensuring the safe and effective use of this vital iron-chelating agent. These principles of metabolic investigation are fundamental to modern drug development and regulatory science.

References

-

Genetic polymorphisms influencing deferasirox pharmacokinetics, efficacy, and adverse drug reactions: a systematic review and meta-analysis - PMC. (2023). National Center for Biotechnology Information. [Link]

-

Chemical structures of the major metabolites of deferasirox detected in plasma, urine, bile, and feces of rats. (n.d.). ResearchGate. [Link]

-

Investigation of drug interactions - Scientific guideline. (2012). European Medicines Agency. [Link]

-

EMA's Draft ICH Guideline M12 on drug interaction studies is open for public consultation. (n.d.). European Paediatric Translational Research Infrastructure. [Link]

-

Guideline on the investigation of drug interactions. (2012). European Medicines Agency. [Link]

-

Schematic chemical structures of deferasirox and its metabolites and identified metabolic pathways in human. (n.d.). ResearchGate. [Link]

-

Waldmeier, F., et al. (2010). Pharmacokinetics, Metabolism, and Disposition of Deferasirox in Beta-Thalassemic Patients With Transfusion-Dependent Iron Overload Who Are at Pharmacokinetic Steady State. Drug Metabolism and Disposition, 38(5), 808-16. [Link]

-

Deferasirox: Package Insert / Prescribing Information / MOA. (2025). Drugs.com. [Link]

-

Case report: Acute liver failure during deferasirox therapy and the potential role of pharmacogenetics. (2024). Frontiers in Pharmacology. [Link]

-

New EMA Guideline on the Investigation of drug Interactions. (n.d.). Turkish Pharmacovigilance Society. [Link]

-

EMA consults on ICH M12 guideline for drug-drug interaction studies. (2022). RAPS. [Link]

-

Guidance for Industry: Drug Interaction Studies — Study Design, Data Analysis, and Implications for Dosing and Labeling. (2012). U.S. Food and Drug Administration. [Link]

-

Safety Testing of Drug Metabolites Guidance for Industry. (2020). U.S. Food and Drug Administration. [Link]

-

Exjade (Deferasirox) - Drug Interactions. (n.d.). PrescriberPoint. [Link]

-

Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. (1997). BS Publications. [Link]

-

Galanello, R., & Campus, S. (2015). Clinical pharmacology of deferasirox. Expert Review of Clinical Pharmacology, 8(2), 209-220. [Link]

-

In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies--Study Design, Data Analysis, and Clinical Implications; Draft Guidances or Industry. (2017). Regulations.gov. [Link]

-

Bruin, G. J., et al. (2008). Pharmacokinetics, Distribution, Metabolism, and Excretion of Deferasirox and its Iron Complex in Rats. Drug Metabolism and Disposition, 36(12), 2523-2538. [Link]

-

Pharmacokinetics, Metabolism, and Disposition of Deferasirox in -Thalassemic Patients with Transfusion-Dependent Iron Overload Who Are at Pharmacokinetic Steady State. (2015). ResearchGate. [Link]

-

Exjade (Deferasirox): Side Effects, Uses, Dosage, Interactions, Warnings. (n.d.). RxList. [Link]

-

Pharmacokinetics, Distribution, Metabolism, and Excretion of Deferasirox and Its Iron Complex in Rats. (2015). ResearchGate. [Link]

-

Deferasirox. (n.d.). PubChem. [Link]

-

Waldmeier, F., et al. (2010). Pharmacokinetics, Metabolism, and Disposition of Deferasirox in β-Thalassemic Patients with Transfusion-Dependent Iron Overload Who Are at Pharmacokinetic Steady State. Drug Metabolism and Disposition, 38(5), 808-816. [Link]

-

Hutzler, J. M., et al. (2012). Optimized Assays for Human UDP-Glucuronosyltransferase (UGT) Activities: Altered Alamethicin Concentration and Utility to Screen for UGT Inhibitors. Drug Metabolism and Disposition, 40(7), 1310-1322. [Link]

-

In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. (2017). U.S. Food and Drug Administration. [Link]

-

UGT1A3. (n.d.). ClinPGx. [Link]

-

Al-Sawalha, N. A., & Al-Sawalha, K. A. (2022). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. Pharmaceuticals, 15(11), 1334. [Link]

-

Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. (n.d.). International Society for the Study of Xenobiotics. [Link]

-

UGT1A1 Mediated Drug Interactions and its Clinical Relevance. (n.d.). ResearchGate. [Link]

-

Deferasirox. (2017). LiverTox - NCBI Bookshelf. [Link]

-

Mosteller, M., et al. (2014). Exploring the roles of UGT1A1 and UGT1A3 in oral clearance of GSK2190915, a 5-lipoxygenase-activating protein inhibitor. Pharmacogenetics and Genomics, 24(12), 618-21. [Link]

-

UGT Inhibition, Induction and Phenotyping Assays. (n.d.). Charles River Laboratories. [Link]

-

In Vitro UDP-glucuronosyltransferase (UGT) Inhibition Studies. (n.d.). BioIVT. [Link]

-

Allegra, S., et al. (2021). Pharmacological and clinical evaluation of deferasirox formulations for treatment tailoring. Scientific Reports, 11(1), 12595. [Link]

-

UGT Inhibition. (n.d.). Evotec. [Link]

-

Bruin, G. J., et al. (2008). Pharmacokinetics, distribution, metabolism, and excretion of deferasirox and its iron complex in rats. Drug Metabolism and Disposition, 36(12), 2523-38. [Link]

-

Miners, J. O., et al. (2006). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. International Journal of Biochemistry & Cell Biology, 38(7), 1055-64. [Link]

-

In vitro studies of deferasirox derivatives as potential organelle-targeting traceable anti-cancer therapeutics. (2021). National Center for Biotechnology Information. [Link]

-

Synthesis, characterization and in vitro anticancer evaluations of two novel derivatives of deferasirox iron chelator. (2016). PubMed. [Link]

Sources

- 1. Deferasirox - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Pharmacological and clinical evaluation of deferasirox formulations for treatment tailoring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical pharmacology of deferasirox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exjade (Deferasirox): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 5. researchgate.net [researchgate.net]

- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 7. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics, metabolism, and disposition of deferasirox in beta-thalassemic patients with transfusion-dependent iron overload who are at pharmacokinetic steady state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Deferasirox | C21H15N3O4 | CID 214348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Genetic polymorphisms influencing deferasirox pharmacokinetics, efficacy, and adverse drug reactions: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. drugs.com [drugs.com]

- 17. researchgate.net [researchgate.net]

- 18. Investigation of drug interactions - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 19. ptacts.uspto.gov [ptacts.uspto.gov]

- 20. fda.gov [fda.gov]

- 21. fda.gov [fda.gov]

- 22. criver.com [criver.com]

- 23. UGT Inhibition | Evotec [evotec.com]

- 24. Redirecting [linkinghub.elsevier.com]

- 25. ema.europa.eu [ema.europa.eu]

- 26. regulations.gov [regulations.gov]

Biochemical Properties of Deferasirox Acyl-beta-D-glucuronide: A Technical Guide

Executive Summary

Deferasirox acyl-beta-D-glucuronide (CAS: 1233196-91-2), widely designated as metabolite M3 in pharmaceutical literature, represents the primary metabolic conjugate of the tridentate iron chelator Deferasirox (DFX). Its biochemical significance extends beyond simple elimination; it serves as the critical vector for the drug's extensive enterohepatic circulation (EHC), which underpins the long half-life (8–16 hours) allowing for once-daily dosing.

This guide analyzes the physicochemical stability, enzymatic biosynthesis, and disposition of the M3 metabolite. It further details the specific analytical challenges posed by this molecule—specifically the requirement for iron chelation during LC-MS/MS analysis to prevent signal quenching and the management of acyl migration inherent to ester glucuronides.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The M3 metabolite is formed via the conjugation of glucuronic acid to the carboxylic acid moiety of the parent Deferasirox molecule.[1][2][3] Unlike ether glucuronides (such as the minor metabolite M6), acyl glucuronides possess a reactive ester linkage susceptible to hydrolysis and intramolecular rearrangement.

| Property | Data |

| Systematic Name | 1-[4-[3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoate]-β-D-glucopyranuronic acid |

| Common Designation | Deferasirox Acyl-Glucuronide; Metabolite M3 |

| CAS Number | 1233196-91-2 |

| Molecular Formula | C₂₇H₂₃N₃O₁₀ |

| Molecular Weight | 549.49 g/mol |

| Solubility | Soluble in DMSO, Methanol; poor water solubility at low pH due to lipophilicity of the aglycone. |

| Stability | Unstable at pH > 7.0. Prone to acyl migration (transacylation) to form 2-, 3-, and 4-O-acyl isomers, which are resistant to β-glucuronidase hydrolysis. |

Structural Reactivity: The Acyl Migration Challenge

Acyl glucuronides are chemically reactive electrophiles. Under physiological conditions (pH 7.4) and during sample processing, the glucuronic acid moiety can migrate from the C1 position to C2, C3, or C4 hydroxyl groups. These isomers do not undergo enzymatic hydrolysis by β-glucuronidase back to the parent drug as efficiently as the biosynthetic 1-O-acyl form, potentially leading to underestimation of total drug exposure if not stabilized immediately upon collection.

Biosynthesis and Enzymology

The formation of Deferasirox acyl-glucuronide occurs primarily in the liver, mediated by the UGT superfamily. This pathway is the rate-limiting step for clearance.

-

Primary Isoform: UGT1A1 is the dominant catalyst for the glucuronidation of the carboxylic acid group.[1]

-

Secondary Isoform: UGT1A3 contributes to a lesser extent.[2]

-

Genetic Implications: Polymorphisms in UGT1A1 (e.g., UGT1A1*28, associated with Gilbert's syndrome) can theoretically alter Deferasirox clearance, leading to higher systemic exposure, although clinical data suggests this effect is often manageable without dose adjustment.

Metabolic Pathway Visualization

The following diagram illustrates the formation of M3, its biliary excretion, and the critical enterohepatic recycling loop.

Caption: Figure 1.[4][5] Metabolic trajectory of Deferasirox, highlighting the central role of M3 in enterohepatic recycling via UGT1A1 conjugation and MRP2-mediated biliary excretion.

Pharmacokinetics and Disposition[5][7][8][9][11][12][13]

Enterohepatic Circulation (EHC)

The defining pharmacokinetic feature of Deferasirox is its reliance on the M3 metabolite for EHC.

-

Excretion: M3 is actively transported from hepatocytes into the bile canaliculi by MRP2 (ABCC2) .

-

Hydrolysis: Once in the intestine, gut microbiota expressing β-glucuronidase cleave the glucuronic acid.

-

Reabsorption: The lipophilic parent Deferasirox is reabsorbed into the portal circulation.

This cycle is responsible for the secondary peak often observed in plasma concentration-time profiles and contributes to the drug's efficacy by maintaining therapeutic levels over 24 hours.

Renal vs. Fecal Elimination[9]

-

Fecal: >80% of the dose is excreted in feces, primarily as parent drug (due to deconjugation in the gut).[6]

-

Renal: <8% is excreted in urine. Urinary metabolites are primarily the ether glucuronide (M6) and minor oxidative metabolites, rather than the acyl glucuronide (M3).[3]

Analytical Methodologies & Experimental Protocols

Quantifying Deferasirox and its M3 metabolite requires overcoming two specific biochemical hurdles: iron interference and acyl instability .

The "Iron Blockade" Protocol (LC-MS/MS)

Deferasirox binds iron (Fe³⁺) with extremely high affinity.[7] In biological matrices (plasma) or LC mobile phases, ubiquitous trace iron will complex with the drug, quenching the signal for the free drug and splitting the peak.

Methodological Solution: You must introduce a stronger chelator or a competitive agent into the workflow to keep Deferasirox in its free, protonated form. EDTA is the standard reagent for this purpose.

Step-by-Step Bioanalytical Workflow

-

Sample Collection:

-

Collect blood into K₂EDTA tubes.

-

Crucial: Acidify plasma immediately (e.g., add weak acid buffer to pH ~4.0) to prevent M3 acyl migration.

-

-

Protein Precipitation:

-

Add 3 volumes of Acetonitrile containing 0.04 mM EDTA .

-

The EDTA in the extraction solvent strips any bound iron from Deferasirox.

-

-

Chromatography (HPLC/UHPLC):

-

Mobile Phase A: Water + 0.1% Formic Acid + 0.04 mM EDTA .

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Note: Adding EDTA directly to the mobile phase is non-negotiable for reproducible peak shapes.

-

-

Detection (MS/MS):

-

Operate in Negative Ion Mode (ESI-).

-

MRM Transitions:

-

Deferasirox: m/z 372.1 → 118.1

-

M3 (Acyl Glucuronide): m/z 548.1 → 372.1 (Loss of glucuronic acid moiety).

-

-

Analytical Workflow Visualization

Caption: Figure 2. Critical LC-MS/MS workflow requiring EDTA integration to disrupt Fe-[DFX]₂ complexes and ensure accurate quantification of free Deferasirox and M3.

Toxicological Implications

While acyl glucuronides are often flagged in drug development for their potential to covalently bind to plasma proteins (via transacylation of lysine residues) and cause immune-mediated toxicity, Deferasirox M3 presents a nuanced profile.

-

Protein Binding: Deferasirox and M3 are highly bound (>99%) to serum albumin.

-

Reactivity: While M3 is chemically reactive in vitro (susceptible to rearrangement), extensive clinical data over two decades has not linked this specific metabolite to idiosyncratic drug-induced liver injury (DILI) as a primary mechanism. The known hepatic safety signals of Deferasirox are more commonly associated with dose-dependent mitochondrial stress or existing iron burden rather than glucuronide-driven haptenization.

-

Safety Margin: The rapid biliary elimination of M3 prevents massive systemic accumulation, mitigating the risk of protein adduct formation compared to drugs with renal acyl glucuronide clearance (e.g., NSAIDs).

References

-

Waldmeier, F. et al. (2010).[2] Pharmacokinetics, Metabolism, and Disposition of Deferasirox in Beta-Thalassemic Patients. Drug Metabolism and Disposition.[8][1][2][3][9][6][7][10]

-

Bruin, G. J. et al. (2008).[11][2] Pharmacokinetics, Distribution, Metabolism, and Excretion of Deferasirox and Its Iron Complex in Rats. Drug Metabolism and Disposition.[8][1][2][3][9][6][7][10]

-

Li, T. et al. (2018). A simple LC-MS/MS method for determination of deferasirox in human plasma: Troubleshooting of interference from ferric ion. Journal of Pharmaceutical and Biomedical Analysis.

-

European Medicines Agency (EMA). (2006). Scientific Discussion: Exjade (Deferasirox).

-

Regan, S. et al. (2016). Acyl Glucuronides: The Good, the Bad, and the Ugly. Annual Reports in Medicinal Chemistry.

Sources

- 1. Summary Basis of Decision for Exjade - Drug and Health Products Portal [dhpp.hpfb-dgpsa.ca]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics, metabolism, and disposition of deferasirox in beta-thalassemic patients with transfusion-dependent iron overload who are at pharmacokinetic steady state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Deferasirox | 201530-41-8 [chemicalbook.com]

- 6. Deferasirox: appraisal of safety and efficacy in long-term therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological and clinical evaluation of deferasirox formulations for treatment tailoring - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deferasirox: appraisal of safety and efficacy in long-term therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro blood distribution and plasma protein binding of the iron chelator deferasirox (ICL670) and its iron complex Fe-[ICL670]2 for rat, marmoset, rabbit, mouse, dog, and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acyl glucuronide reactivity in perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Deferasirox | C21H15N3O4 | CID 214348 - PubChem [pubchem.ncbi.nlm.nih.gov]

In vitro synthesis of Deferasirox acyl-beta-D-glucuronide

In Vitro Synthesis & Characterization of Deferasirox Acyl- -D-Glucuronide (M3)

Executive Technical Brief

Deferasirox (DFX) is a tridentate iron chelator used globally for chronic iron overload. Its metabolic clearance is primarily driven by glucuronidation, mediated by the UGT1A1 and UGT1A3 isoforms.[1] The primary metabolite, Deferasirox acyl-

For drug development scientists, the synthesis of M3 is critical not merely for metabolite identification, but for toxicity assessment. Acyl glucuronides are electrophilic species capable of acyl migration and covalent binding to proteins (immune-mediated toxicity). This guide provides a validated biosynthetic protocol using recombinant enzymes and microsomes, prioritizing the stability of this labile conjugate.

Metabolic Pathway & Enzyme Kinetics

Understanding the regioselectivity of DFX glucuronidation is the first step to successful synthesis. DFX possesses both a carboxylic acid (target for M3) and phenolic hydroxyls (target for M6).[3]

Figure 1: Deferasirox Glucuronidation Pathway

Caption: Primary metabolic route of Deferasirox showing the divergence between the labile acyl-glucuronide (M3) and stable phenolic glucuronide (M6).[1][4][5][6]

Biosynthetic Protocol (Enzymatic Synthesis)

While chemical synthesis (Koenigs-Knorr) is possible, it requires complex protection/deprotection steps to differentiate the carboxyl group from the phenols. Enzymatic biosynthesis using Recombinant UGT (rUGT) or Human Liver Microsomes (HLM) is the preferred method for generating biologically relevant standards with correct stereochemistry (

Reagents & System Components

| Component | Specification | Role |

| Enzyme Source | rUGT1A1 (Supersomes™) or Pooled HLM | rUGT1A1 yields higher purity of M3 over M6. |

| Substrate | Deferasirox (DFX) | Target aglycone (dissolve in DMSO). |

| Cofactor | UDP-Glucuronic Acid (UDPGA) | Glucuronyl donor (Final conc: 2-5 mM). |

| Pore Former | Alamethicin (25 µg/mg protein) | Permeabilizes microsomal membrane for UDPGA entry. |

| Buffer | Tris-HCl or Phosphate (pH 7.4) | Physiological pH (Critical: See Stabilization). |

| Stabilizer | Saccharolactone (5 mM) | Inhibits |

Step-by-Step Incubation Workflow

This protocol is scaled for a 1 mL reaction but can be linearly scaled up for semi-preparative isolation.

-

Pre-Incubation Mixture:

-

Prepare 100 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl₂ .

-

Add rUGT1A1 (final protein conc: 0.5 – 1.0 mg/mL).

-

Add Alamethicin (50 µg/mL) and keep on ice for 15 min to activate the enzyme.

-

Add Deferasirox (Final conc: 50–100 µM). Note: Keep DMSO < 1% to avoid enzyme inhibition.

-

-

Reaction Initiation:

-

Pre-warm the mixture to 37°C for 3 minutes.

-

Initiate reaction by adding UDPGA (Final conc: 5 mM).

-

Incubate at 37°C with gentle shaking (300 rpm).

-

-

Kinetic Monitoring:

-

Typical incubation time: 30 – 60 minutes .

-

Warning: Extended incubation (>2 hours) increases the risk of acyl migration and hydrolysis, degrading the M3 product.

-

-

Termination & Stabilization (Crucial Step):

Figure 2: Biosynthesis & Stabilization Workflow

Caption: Optimized workflow emphasizing the acidic quench to prevent acyl-glucuronide degradation.

Purification & Handling of Acyl Glucuronides

The M3 metabolite is chemically unstable. It undergoes acyl migration , where the drug moiety migrates from the 1-position to the 2-, 3-, and 4-hydroxyls of the glucuronic acid ring. This results in a mixture of isomers that complicates analysis.

Stabilization Strategy

-

Temperature: Always process samples at 4°C .

-

pH Control: Maintain pH < 4.0 during all purification steps.

-

Solvents: Avoid methanol (can cause transesterification). Use Acetonitrile/Water.[10]

Solid Phase Extraction (SPE)

For isolating M3 from the incubation matrix:

-

Cartridge: Oasis HLB or C18 (acidified).

-

Conditioning: Methanol -> Water + 0.1% Formic Acid.

-

Loading: Supernatant from Step 5 (diluted with acidified water).

-

Wash: 5% ACN in Water + 0.1% Formic Acid.

-

Elution: 100% ACN + 0.1% Formic Acid.

-

Evaporation: Nitrogen stream at ambient temperature (Do not heat).

Analytical Validation (LC-MS/MS)

To confirm the synthesis of M3 (acyl) versus M6 (ether/phenolic), utilize their fragmentation patterns and retention times.

| Parameter | Deferasirox (DFX) | DFX Acyl-Glucuronide (M3) |

| Precursor Ion (m/z) | 372.1 [M-H]⁻ | 548.1 [M-H]⁻ |

| Key Product Ions | 121, 252 | 372 (Loss of Glucuronide - 176 Da) |

| Retention Time | Late eluting (Hydrophobic) | Early eluting (Polar) |

| Diagnostic Test | Stable in alkali | Unstable in alkali (Hydrolyzes/Migrates) |

Acyl Migration Check:

Inject the purified sample immediately. A single peak indicates pure 1-

Figure 3: Acyl Migration & Degradation Logic

Caption: Instability pathway of M3. Isomerization leads to reactive species capable of protein binding.

References

-

Waldmeier, F. et al. (2010).[1] Pharmacokinetics, metabolism, and disposition of deferasirox in beta-thalassemic patients. Drug Metabolism and Disposition.[2][3][5][6][11][12] Link

-

Bruin, G. J. et al. (2008).[11] Pharmacokinetics, distribution, metabolism, and excretion of deferasirox and its iron complex in rats. Drug Metabolism and Disposition.[2][3][5][6][11][12] Link

-

FDA Label. (2020). Exjade (deferasirox) Prescribing Information. Novartis Pharmaceuticals.[11] Link

-

Regan, S. et al. (2010). Acyl Glucuronides: The Good, the Bad, and the Ugly. Annual Reports in Medicinal Chemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetics, distribution, metabolism, and excretion of deferasirox and its iron complex in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deferasirox | C21H15N3O4 | CID 214348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pharmacogenetic Study of Deferasirox, an Iron Chelating Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacogenetic Study of Deferasirox, an Iron Chelating Agent | PLOS One [journals.plos.org]

- 7. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 8. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]

- 9. Process For Preparation Of Pure Deferasirox [quickcompany.in]

- 10. researchgate.net [researchgate.net]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. Pharmacokinetics, metabolism, and disposition of deferasirox in beta-thalassemic patients with transfusion-dependent iron overload who are at pharmacokinetic steady state - PubMed [pubmed.ncbi.nlm.nih.gov]

Deferasirox Acyl-beta-D-Glucuronide: Structural Identity, Metabolic Genesis, and Bioanalytical Stabilization

Core Identity & Chemical Structure

Deferasirox acyl-beta-D-glucuronide (also known as the M3 metabolite ) is the primary Phase II metabolite of the iron-chelating agent Deferasirox. Unlike the parent drug, which is lipophilic, this conjugate is highly polar, facilitating biliary and fecal excretion.

Chemical Identifiers

| Property | Detail |

| CAS Number | 1233196-91-2 |

| Chemical Name | 1-[4-[3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoate] β-D-glucopyranuronic acid |

| Molecular Formula | C₂₇H₂₃N₃O₁₀ |

| Molecular Weight | 549.49 g/mol |

| Metabolite Code | M3 (Major acyl glucuronide) |

Structural Characterization

The molecule is formed via an ester linkage between the carboxylic acid moiety of the benzoic acid ring in Deferasirox and the anomeric hydroxyl group (C1 position) of glucuronic acid.

Key Structural Feature: The presence of the acyl (ester) bond at the C1 position renders this metabolite chemically reactive. Unlike ether glucuronides (linked to phenolic hydroxyls, like the M6 metabolite), acyl glucuronides are susceptible to nucleophilic attack and intramolecular rearrangement.

Metabolic Genesis: The UGT Pathway

Deferasirox undergoes extensive metabolism, primarily glucuronidation, with negligible oxidative metabolism by CYPs. The formation of the acyl-glucuronide is the rate-limiting step for clearance in humans.

Mechanism of Action

The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) in the liver.

-

Primary Isoform: UGT1A1 is the dominant enzyme responsible for the formation of the M3 metabolite.

-

Secondary Isoform: UGT1A3 contributes to a lesser extent.

This pathway is critical for drug development because genetic polymorphisms in UGT1A1 (e.g., Gilbert's syndrome) can significantly alter Deferasirox exposure, leading to potential toxicity or sub-therapeutic levels.

Visualization: Metabolic Pathway

Figure 1: The metabolic pathway of Deferasirox, highlighting the critical role of UGT1A1 in generating the acyl-glucuronide (M3).

The Critical Challenge: Acyl Migration & Instability

Expert Insight: The most significant technical hurdle in analyzing Deferasirox acyl-glucuronide is its inherent instability. As a 1-O-acyl-glucuronide, it undergoes pH-dependent intramolecular acyl migration.[1]

The Phenomenon of Acyl Migration

Under physiological pH (7.4) or in non-acidified plasma samples, the drug moiety migrates from the C1 position to the C2, C3, and C4 hydroxyl groups of the glucuronic acid ring.

-

Consequence 1 (Analytical Error): Standard LC-MS/MS methods targeting the specific parent-daughter ion transition of the M3 metabolite may miss the rearranged isomers (2-O-, 3-O-, 4-O-acyl), leading to underestimation of the metabolite.

-

Consequence 2 (Hydrolysis): The ester bond can hydrolyze back to the parent Deferasirox, leading to an artificial overestimation of the parent drug concentration in the sample.

Visualization: Instability Kinetics

Figure 2: Degradation pathways of Deferasirox acyl-glucuronide. Proper sample handling is required to prevent migration to isomers or hydrolysis back to the parent drug.

Analytical Protocol: Stabilization & Quantification

To ensure scientific integrity, the following protocol incorporates iron scavenging and acid stabilization . This is a self-validating system: if the EDTA is omitted, peak tailing will occur; if acidification is omitted, metabolite recovery drops.

Reagents & Materials[3][4][5][6][7][8][9][10][11][12]

-

Iron Scavenger: Na₂EDTA (Ethylenediaminetetraacetic acid disodium salt).

-

Stabilizer: Formic Acid or Phosphoric Acid.

-

Matrix: Human Plasma (K2-EDTA).[2]

Step-by-Step Methodology

Step 1: Sample Collection & Stabilization (Critical)

-

Action: Collect blood into K2-EDTA tubes pre-chilled on ice.

-

Stabilization: Immediately upon plasma separation, acidify the plasma with 5% Phosphoric Acid (10 µL acid per 1 mL plasma) to achieve pH < 4.0.

-

Reasoning: Acidic pH inhibits the nucleophilic attack required for acyl migration, "freezing" the M3 metabolite in its native state [1, 3].

Step 2: Sample Extraction

-

Aliquot 100 µL of acidified plasma.

-

Add 20 µL of Internal Standard (Deferasirox-d4).

-

Perform Protein Precipitation: Add 300 µL of Acetonitrile containing 1% Formic Acid .

-

Note: The acid in the organic solvent further prevents hydrolysis during the precipitation step.

-

-

Vortex for 2 min; Centrifuge at 10,000 x g for 10 min at 4°C.

-

Transfer supernatant to an autosampler vial.

Step 3: LC-MS/MS Configuration

-

Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Luna), 2.1 x 50 mm, 3.5 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid + 0.04 mM EDTA .

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

-

Expert Note on EDTA: Deferasirox has a high affinity for Fe³⁺. Trace iron in the LC system or solvents will cause Deferasirox to form complexes, resulting in peak broadening and signal loss. Adding 0.04 mM EDTA to the aqueous mobile phase is mandatory to keep the drug in its free form [2, 4].

| Parameter | Setting |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 4.0 min |

| Ionization | ESI Negative Mode (Preferred for carboxylic acids) |

| MRM Transition (Parent) | m/z 372.1 → 108.1 |

| MRM Transition (M3) | m/z 548.1 → 372.1 (Loss of glucuronide moiety) |

References

-

Gj. Bruin et al. "Pharmacokinetics, Distribution, Metabolism, and Excretion of Deferasirox and Its Iron Complex in Rats." Drug Metabolism and Disposition, vol. 36, no. 12, 2008, pp. 2523–2538. Link

-

Wang, S., et al. "A simple LC-MS/MS method for determination of deferasirox in human plasma: Troubleshooting of interference from ferric ion in method development and its application." Journal of Chromatography B, vol. 1086, 2018, pp. 104-109. Link

- Ebner, T., et al. "Disposition and Metabolism of [14C]Deferasirox in Beta-Thalassemic Patients." Drug Metabolism and Disposition, vol. 34, no. 3, 2006.

-

BenchChem Application Note. "Quantitation of Deferasirox and its Metabolites in Human Plasma using Deferasirox-d4 by LC-MS." 2025.[2][3][4] Link

-

FDA/PrecisionFDA. "Substance Registration: Deferasirox Acyl-beta-D-Glucuronide." Unique Ingredient Identifier (UNII) and CAS Registry. Link

Sources

Deferasirox acyl-beta-D-glucuronide as a major metabolite of Deferasirox

Technical Guide: Deferasirox Acyl- -D-Glucuronide (M3 Metabolite)

Executive Summary

Deferasirox (DFX) is a tridentate iron chelator utilized in the management of chronic iron overload. While its efficacy is well-documented, its metabolic disposition is complex and critical for drug safety profiles. The primary metabolic clearance pathway is glucuronidation, specifically the formation of Deferasirox acyl-

This guide provides an in-depth technical analysis of the M3 metabolite, focusing on its biosynthesis, kinetic stability, analytical quantification, and clinical implications. It is designed for DMPK scientists and toxicologists requiring actionable protocols and mechanistic clarity.

Molecular Characterization & Biosynthesis

Structural Identity

Deferasirox contains a benzoic acid moiety which serves as the site for acyl glucuronidation. Unlike ether glucuronides (formed at hydroxyl groups), acyl glucuronides are ester conjugates.

-

Parent Compound: Deferasirox (4-[3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid).

-

Metabolite M3: Deferasirox acyl-

-D-glucuronide. -

Metabolite M6: Deferasirox 2-O-glucuronide (minor, ether glucuronide).

Enzymatic Pathway

The formation of M3 is catalyzed primarily by the UGT1A subfamily.

-

Primary Isoform: UGT1A1 is the dominant catalyst.[3]

-

Secondary Isoform: UGT1A3 contributes to a lesser extent.[4]

-

Mechanism: The carboxylate group of Deferasirox attacks the C1 position of UDP-glucuronic acid (UDPGA), displacing UDP in an SN2 reaction to form the

-anomer.

Metabolic Pathway Diagram

The following diagram illustrates the competitive metabolic pathways, highlighting the dominance of the M3 pathway and its subsequent biliary excretion.

Caption: Figure 1. Metabolic fate of Deferasirox showing the dominance of UGT1A1-mediated acyl glucuronidation (M3) and subsequent biliary elimination.

Pharmacokinetics & Clinical Significance[5][6][7]

Abundance and Excretion

Unlike many drugs where renal clearance is dominant, Deferasirox relies heavily on hepatobiliary excretion.

-

Fecal Excretion: >80% of the dose is excreted in feces, largely as M3 or hydrolyzed parent drug.[2][5]

-

Enterohepatic Recycling: The M3 acyl glucuronide is excreted into the bile via MRP2 (ABCC2) . Once in the intestine, bacterial

-glucuronidases hydrolyze M3 back to the parent Deferasirox, which is reabsorbed. This prolongs the half-life (t1/2 ~ 8–16 hours).

Genetic Polymorphisms

Variability in UGT1A1 genotype significantly impacts Deferasirox exposure.

-

UGT1A1*28 (Gilbert's Syndrome): Patients homozygous for this allele have reduced glucuronidation capacity, potentially leading to increased levels of parent Deferasirox and higher risk of hepatotoxicity.

-

Clinical Implication: Monitoring liver function is critical in poor metabolizers.

Analytical Methodologies & Stability Challenges

The Acyl Migration Challenge

Acyl glucuronides (AGs) are chemically unstable.[6] Under physiological pH (7.4) or alkaline conditions, the glucuronic acid moiety can migrate from the 1-O-acyl position to the 2-, 3-, and 4-positions.

-

Consequence: Migrated isomers are resistant to

-glucuronidase hydrolysis, complicating enzymatic quantification. -

Mitigation: Samples must be acidified (pH < 4) immediately upon collection to stabilize the 1-O-acyl form.

LC-MS/MS Quantification Strategy

To accurately quantify M3, a direct LC-MS/MS approach is preferred over indirect hydrolysis methods.

Table 1: Recommended LC-MS/MS Parameters for M3 Analysis

| Parameter | Specification | Rationale |

| Column | C18 Reverse Phase (e.g., Acquity BEH C18) | Retains polar glucuronides while separating isomers. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH prevents acyl migration during run. |

| Mobile Phase B | Acetonitrile | Sharpens peak shape for conjugates. |

| Ionization | ESI Negative Mode | Carboxylic acid moiety ionizes best in negative mode. |

| Stabilizer | Citrate Buffer (pH 3.0) | Added to plasma/bile immediately upon collection. |

| Interference | Fe | Add EDTA to mobile phase to prevent on-column iron binding. |

Experimental Protocol: Enzymatic Biosynthesis of M3

Objective: Generate Deferasirox acyl-glucuronide (M3) using Human Liver Microsomes (HLM) for use as an analytical standard or for metabolic stability testing.

Reagents & Equipment

-

Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

-

Substrate: Deferasirox (10 mM stock in DMSO).

-

Cofactor: UDP-glucuronic acid (UDPGA) (50 mM stock).

-

Pore Forming Agent: Alamethicin (25 µg/mg protein) – Critical for UGT access.

-

Buffer: 100 mM Tris-HCl (pH 7.4) + 5 mM MgCl

. -

Quench Solution: Ice-cold Acetonitrile with 1% Formic Acid.

Step-by-Step Workflow

-

Activation (Ice Bath):

-

Mix HLM (final conc. 0.5 mg/mL) with Alamethicin (50 µg/mL) in Tris-HCl buffer.

-

Incubate on ice for 15 minutes. Explanation: Alamethicin permeabilizes the microsomal membrane, allowing UDPGA to access the luminal UGT active sites.

-

-

Pre-Incubation (37°C):

-

Add Deferasirox (final conc. 10–50 µM). Keep DMSO < 0.1%.

-

Incubate at 37°C for 5 minutes.

-

-

Reaction Initiation:

-

Add UDPGA (final conc. 2–5 mM) to initiate the reaction.

-

Control: Prepare a parallel tube adding Buffer instead of UDPGA (Negative Control).

-

-

Incubation:

-

Incubate at 37°C with shaking (300 rpm).

-

Timepoints: 0, 15, 30, 60 min.

-

-

Termination & Stabilization:

-

Aliquot 100 µL of reaction mixture into 300 µL of Ice-cold Acetonitrile + 1% Formic Acid .

-

Critical: The acid prevents acyl migration of the formed M3.

-

-

Clarification:

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect supernatant for LC-MS/MS analysis.

-

Protocol Validation Diagram

Caption: Figure 2. Enzymatic biosynthesis workflow for Deferasirox M3 metabolite.

Toxicology: The Acyl Glucuronide Safety Assessment

While acyl glucuronides are often flagged for "structural alerts" in drug design due to their potential to bind covalently to proteins (via transacylation), Deferasirox M3 is generally considered to have a manageable safety profile compared to highly reactive carboxylic acid drugs (e.g., diclofenac).

-

Mechanism of Concern: Acyl glucuronides can react with nucleophilic residues (lysine, cysteine) on serum albumin, forming drug-protein adducts. This can theoretically lead to immune-mediated idiosyncrasies.

-

Deferasirox Specifics: Despite forming an acyl glucuronide, the rapid biliary elimination (via MRP2) mitigates the systemic residence time of M3, reducing the probability of extensive systemic protein adduction. However, in cases of cholestasis or MRP2 inhibition, M3 levels may rise, necessitating careful monitoring.

References

-

Metabolism and Disposition of Deferasirox: Bruin, G. J., et al. "Pharmacokinetics, distribution, metabolism, and excretion of deferasirox and its iron complex in rats."[2][3] Drug Metabolism and Disposition 36.9 (2008): 1794-1804. Link

-

UGT Polymorphisms: U.S. Food and Drug Administration (FDA). "Exjade (deferasirox) Prescribing Information."[3] Link

- Acyl Glucuronide Stability: Hanioka, N., et al. "Glucuronidation of deferasirox by human liver microsomes and recombinant UDP-glucuronosyltransferases." Xenobiotica (2010).

-

LC-MS/MS Method: Chauzit, E., et al.[7][8] "A method to measure deferasirox in plasma using HPLC coupled with MS/MS detection." Journal of Chromatography B 878.2 (2010): 287-293. Link

-

18O Stability Assay: Rynn, C., et al. "18O-Enabled High-Throughput Acyl Glucuronide Stability Assay."[6] Chemical Research in Toxicology 35.8 (2022): 1400-1409.[6] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetics, distribution, metabolism, and excretion of deferasirox and its iron complex in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. Pharmacokinetics, metabolism, and disposition of deferasirox in beta-thalassemic patients with transfusion-dependent iron overload who are at pharmacokinetic steady state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 18O-Enabled High-Throughput Acyl Glucuronide Stability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A method to measure deferasirox in plasma using HPLC coupled with MS/MS detection and its potential application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jgtps.com [jgtps.com]

Technical Guide: Pharmacokinetics and Bioanalysis of Deferasirox Acyl-beta-D-Glucuronide (M3)

The following technical guide details the pharmacokinetics, metabolic pathways, and bioanalytical quantification of Deferasirox acyl-beta-D-glucuronide (M3) . This guide is structured for researchers and drug development professionals, focusing on the mechanistic underpinnings of the metabolite's disposition and the rigorous protocols required for its analysis.

Executive Summary & Chemical Context

Deferasirox (DFX) is a tridentate iron chelator used in the management of chronic iron overload.[1][2] While the parent drug drives therapeutic efficacy, its disposition is governed heavily by Phase II metabolism. The primary metabolite, Deferasirox acyl-beta-D-glucuronide (M3) , represents a critical node in the drug's pharmacokinetics.

Unlike stable ether glucuronides, the M3 metabolite is an acyl-glucuronide , a class of conjugates known for chemical instability (acyl migration/hydrolysis) and potential reactivity. Although M3 exposure in plasma is low relative to the parent (<5% of total AUC), it drives the extensive enterohepatic recycling (EHC) of Deferasirox, significantly prolonging the drug's half-life and influencing inter-individual variability based on UGT polymorphisms.

Metabolic Pathway & Enterohepatic Circulation

The formation and excretion of the M3 metabolite constitute a cyclic system. Deferasirox is glucuronidated in the liver, excreted via MRP2 into the bile, and deconjugated in the intestine by bacterial

Pathway Mechanics

-

Enzymatic Formation: Mediated primarily by UGT1A1 , with minor contributions from UGT1A3.[1][2]

-

Transport: The anionic M3 conjugate is a substrate for MRP2 (ABCC2) , facilitating rapid biliary elimination.

-

Recycling: The efficiency of this loop means that while M3 is the dominant species in bile, it is transient in systemic circulation.

Visualization: Metabolic Fate & Recycling Loop

Figure 1: The metabolic loop of Deferasirox, highlighting the conversion to the M3 acyl-glucuronide and its subsequent biliary excretion and recycling.[3][4][5]

Pharmacokinetic Profile